![molecular formula C13H15NO2S2 B2371838 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097883-74-2](/img/structure/B2371838.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide
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Overview
Description
Propanamide is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .
Synthesis Analysis
Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . A study has also shown the catalyst-free sonosynthesis of highly substituted propanamide derivatives in water .
Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas .
Physical And Chemical Properties Analysis
Propanamide is a yellow liquid with a molar mass of 73.095 g·mol−1. It has a density of 1.042 g/mL, a melting point of 80 °C, and a boiling point of 213 °C. It is very soluble in water .
Scientific Research Applications
- BHBT2 has been synthesized and characterized as a solution-processable small organic material. It finds application in the fabrication of organic ultraviolet photodetectors . Its absorption properties in the UV range make it suitable for detecting ultraviolet light.
- Theoretical studies have investigated novel HTMs based on the 2,2’-bithiophene core, including derivatives like DFBT1–DFBT7 . These molecules exhibit lower band gaps and enhanced photophysical properties compared to the model molecule. Their power conversion efficiencies (PCEs) are promising for use in PSCs .
- While not directly related to solar cells, it’s interesting to note that propanamide derivatives have been synthesized and evaluated for their antibacterial activity. Although this specific compound was not mentioned, it highlights the versatility of propanamide-based molecules .
Organic Photodetectors
Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
Antibacterial Activity
Mechanism of Action
Target of Action
It is known that compounds with a bithiophene core have been used as hole-transport materials (htms) for perovskite solar cells (pscs) .
Biochemical Pathways
It is known that bithiophene-based compounds play a crucial role in the electron transport chain in the context of perovskite solar cells .
Result of Action
It is known that bithiophene-based compounds, when used as htms, can enhance the efficiency of perovskite solar cells .
Action Environment
It is known that the performance of bithiophene-based compounds as htms can be influenced by factors such as temperature and light exposure .
Safety and Hazards
Future Directions
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science . Therefore, new structures containing the abovementioned motifs are still being synthesized and the possibilities of their practical application intensively tested .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-13(16)14-8-9(15)10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9,15H,2,8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLZOGMGUVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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